![molecular formula C17H23N3O3 B2811394 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 941988-42-7](/img/structure/B2811394.png)
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
Molecular Structure Analysis
The indole group in the molecule is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The tetrahydrofuran group is a five-membered ring containing four carbon atoms and one oxygen atom. The urea group consists of a carbonyl group (C=O) attached to two amine groups (-NH2) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The indole group can undergo electrophilic substitution reactions, the tetrahydrofuran group can participate in ring-opening reactions, and the urea group can undergo various reactions involving the carbonyl or amine groups .Scientific Research Applications
Molecular Rearrangement and Synthesis of New Derivatives
- A study on the molecular rearrangement of certain 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones demonstrated unexpected pathways leading to new indole and imidazolinone derivatives. This research illustrates the complexity and potential of chemical transformations in synthesizing new molecules with potential applications in drug development and chemical biology (Klásek, Lyčka, & Holčapek, 2007).
Antitumor Activities and Docking Study
- The synthesis and crystal structure of a compound closely related to the one , along with its antitumor activities, were characterized. The study included a docking analysis to rationalize the compound's potency in targeting CDK4, highlighting the intersection of synthetic chemistry and computational biology in developing new therapeutics (Hu et al., 2018).
Antimicrobial Activity
- Research on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas explored their synthesis and evaluated their antimicrobial activity. This study underscores the role of chemical synthesis in generating new compounds for potential use as antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZDGSZLINAGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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